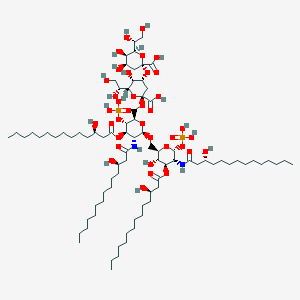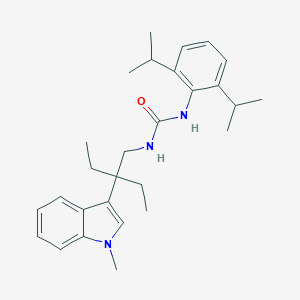
2,6-Diethylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethylpyridin-4-amine, also known as DEPA, is a chemical compound that belongs to the pyridine family. It is a colorless liquid that is soluble in water, ethanol, and ether. DEPA is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2,6-Diethylpyridin-4-amine is not well understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. These complexes can then be used in various applications, such as catalysis and material science.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties and could potentially be used in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
2,6-Diethylpyridin-4-amine has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It also forms stable complexes with metal ions, making it useful in coordination chemistry. However, this compound has some limitations, such as its limited solubility in certain solvents and its potential toxicity.
Future Directions
There are several future directions for research on 2,6-Diethylpyridin-4-amine. One potential area of study is its potential use in the development of new catalysts for organic synthesis. Another area of research could be its potential use in the treatment of certain diseases, such as cancer. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesis Methods
2,6-Diethylpyridin-4-amine can be synthesized by reacting 2,6-diethylpyridine with ammonia in the presence of a catalyst. The reaction takes place under specific conditions, and the resulting product is purified through distillation and recrystallization.
Scientific Research Applications
2,6-Diethylpyridin-4-amine has been extensively studied for its potential applications in various scientific fields. It is commonly used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. This compound-based complexes have been used in catalysis, organic synthesis, and material science.
Properties
| 144291-54-3 | |
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,6-diethylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
SVXHCEPTSILAHL-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC(=N1)CC)N |
Canonical SMILES |
CCC1=CC(=CC(=N1)CC)N |
synonyms |
4-Pyridinamine,2,6-diethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)




![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)
![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)



